(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Description
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-13-7-14(2)24(23-13)19-5-3-15(4-6-19)21(25)27-11-17-9-18(22)8-16-10-26-12-28-20(16)17/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMJZFXHUTJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC3=CC(=CC4=C3OCOC4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Esterification: The benzoate ester is formed by reacting the benzodioxin derivative with 4-(3,5-dimethylpyrazol-1-yl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxin and pyrazole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
Industrially, (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound’s benzodioxin and pyrazole rings allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2,4,5-trimethoxybenzoate
- (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Uniqueness
Compared to similar compounds, (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate stands out due to its unique combination of a benzodioxin ring, a pyrazole ring, and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
